N-(4-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)tetrahydrofuran-2-carboxamide,monohydrochloride

Description

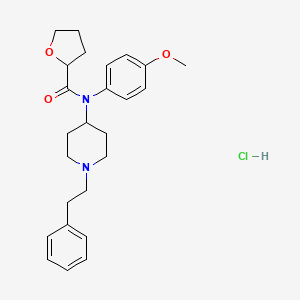

Structural Breakdown:

- Oxolane : The saturated five-membered oxygen-containing ring (tetrahydrofuran).

- Carboxamide : The –C(=O)–NH– functional group linking the tetrahydrofuran ring to the aromatic substituents.

- 1-(2-Phenylethyl)piperidin-4-yl : A piperidine ring substituted at the 1-position with a phenethyl group (-CH2CH2C6H5).

- 4-Methoxyphenyl : A benzene ring with a methoxy (-OCH3) group at the para position.

The hydrochloride salt form is denoted by appending "hydrochloride" to the base name, indicating the presence of a protonated amine group paired with a chloride counterion .

Alternative Designations in Scientific Literature

This compound is referenced under multiple synonyms in forensic and pharmacological contexts, reflecting its structural relationship to fentanyl analogs:

Common Aliases:

Regulatory and Patent Designations:

Structural Analogues:

The compound is often grouped with other fentanyl derivatives, such as furanyl fentanyl (which features an unsaturated furan ring) and para-methyl tetrahydrofuran fentanyl (which substitutes methoxy with methyl) .

CAS Registry Number and PubChem CID Cross-Referencing

CAS Registry Number:

The Chemical Abstracts Service (CAS) registry number for the hydrochloride salt is 2749433-21-2 . This identifier corresponds specifically to the monohydrochloride form of the compound.

PubChem CID:

In the PubChem database, the compound is cataloged under two entries:

Molecular Formula and Weight:

| Property | Value |

|---|---|

| Molecular Formula | C25H33ClN2O3 |

| Molecular Weight | 429.0 g/mol (free base: 404.5) |

| Parent Compound | CID 137700049 |

Properties

CAS No. |

2749299-32-7 |

|---|---|

Molecular Formula |

C25H33ClN2O3 |

Molecular Weight |

445.0 g/mol |

IUPAC Name |

N-(4-methoxyphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]oxolane-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C25H32N2O3.ClH/c1-29-23-11-9-21(10-12-23)27(25(28)24-8-5-19-30-24)22-14-17-26(18-15-22)16-13-20-6-3-2-4-7-20;/h2-4,6-7,9-12,22,24H,5,8,13-19H2,1H3;1H |

InChI Key |

JRIXTHHQTKQYCK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C4CCCO4.Cl |

Origin of Product |

United States |

Biological Activity

N-(4-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)tetrahydrofuran-2-carboxamide, monohydrochloride, is a synthetic compound that belongs to the class of fentanyl analogs. It exhibits significant biological activity, primarily as an opioid receptor agonist. This article explores its biological activity, including pharmacological effects, potential therapeutic applications, and safety considerations.

Chemical Structure and Properties

- Molecular Formula : C25H33ClN2O

- Molecular Weight : 426.01 g/mol

- IUPAC Name : N-(4-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)tetrahydrofuran-2-carboxamide

The compound features a tetrahydrofuran ring fused with a piperidine moiety, contributing to its pharmacological properties.

Pharmacodynamics

N-(4-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)tetrahydrofuran-2-carboxamide acts primarily as an agonist at the mu-opioid receptor (MOR), which is responsible for the analgesic effects observed with opioid medications. The binding affinity and efficacy at this receptor are crucial for its potential use in pain management.

Table 1: Binding Affinity of Fentanyl Analogues

| Compound Name | Mu-opioid Receptor Binding Affinity (Ki, nM) |

|---|---|

| Fentanyl | 0.5 |

| N-(4-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)tetrahydrofuran-2-carboxamide | TBD (To Be Determined) |

| Other Analogues | Varies |

Therapeutic Potential

Research indicates that compounds similar to N-(4-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)tetrahydrofuran-2-carboxamide may have applications in:

- Pain Management : Due to their potent analgesic properties.

- Anesthesia : As adjuncts in surgical procedures.

However, the therapeutic use must be carefully monitored due to the high risk of addiction and overdose associated with opioid agonists.

Safety and Toxicology

The safety profile of N-(4-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)tetrahydrofuran-2-carboxamide is not fully established. Like other fentanyl analogs, it poses risks including:

- Respiratory Depression : A significant concern with opioid use.

- Addiction Potential : High potential for misuse and dependence.

Case Studies

- Case Study on Opioid Analogs : A study published in The Journal of Pain Research highlighted the risks associated with novel fentanyl analogs, emphasizing that even slight modifications in chemical structure can lead to increased potency and risk profiles .

- Clinical Observations : Reports from emergency departments indicate a rise in cases related to synthetic opioids, where compounds like N-(4-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)tetrahydrofuran-2-carboxamide were implicated in overdose incidents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Piperidine Carboxamide Family

Compound 34 : N-(4-Chloro-3-methoxyphenyl)-N-(piperidin-4-yl)propionamide

- Key Differences :

- Lacks the tetrahydrofuran moiety and phenethyl group present in the target compound.

- Features a propionamide backbone instead of a tetrahydrofuran-2-carboxamide.

- Substituted with a 4-chloro-3-methoxyphenyl group, which may alter receptor selectivity compared to the 4-methoxyphenyl group in the target compound.

- Synthesis : Achieved a 72% yield via debenzylation of a precursor, indicating efficient synthesis despite structural simplicity .

- Pharmacological Relevance : Chlorine substitution often enhances metabolic stability but may reduce CNS penetration compared to methoxy groups.

Compound 35 : (R)-tert-butyl (6-((4-(N-(3,4-difluorophenyl)propionamido)piperidin-1-yl)methyl)-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate

Comparison with Pesticide Carboxamides (Non-Pharmaceutical)

Several carboxamide derivatives in pesticide chemistry share structural motifs with the target compound but differ in bioactivity:

Tebufenpyrad : 4-chloro-N-((4-(1,1-dimethylethyl)phenyl)methyl)-3-ethyl-1-methyl-1H-pyrazole-5-carboxamide

- Chlorine and tert-butyl groups enhance environmental persistence, unlike the methoxy group in the target compound.

- Application: Acaricide, highlighting how carboxamide functionalization directs activity toward non-mammalian targets .

Flusulfamide : 4-chloro-N-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)benzenesulfonamide

Data Table: Structural and Functional Comparison

Critical Analysis of Pharmacological Potential

- Target Compound vs. Compound 34 : The tetrahydrofuran moiety in the target compound may improve solubility and conformational rigidity compared to Compound 34’s propionamide backbone. However, the absence of chlorine could reduce metabolic stability .

- Target Compound vs. Pesticides : The methoxyphenyl and phenethyl groups in the target compound are pharmacologically favorable for CNS activity, whereas pesticidal carboxamides prioritize electrophilic substituents for target organism toxicity .

Preparation Methods

Alternative Route: Reduction of Furanylfentanyl

An alternative approach involves the catalytic hydrogenation of furanylfentanyl to saturate the furan ring:

Step 1: Synthesis of Furanylfentanyl

Step 2: Hydrogenation

Limitations :

- Requires access to furanylfentanyl , a controlled precursor in many jurisdictions.

- Catalyst poisoning by nitrogen-containing substrates may reduce efficiency.

Purification and Analytical Characterization

Chromatographic Purification

Spectroscopic Validation

Purity Assessment

- Impurity Profiling : Common by-products include N-phenethyl-4-piperidone (from incomplete reductive amination) and bis-acylated derivatives .

- Limit Tests : Residual solvents (DCM, ethanol) are quantified via GC-MS to meet ICH Q3C guidelines.

Regulatory and Forensic Implications

Legal Status

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.